5-[4-[3-Fluoro-4-(sulfamoylamino)phenoxy]phenyl]-2-(phenoxymethyl)-1H-imidazole;hydrochloride
5-[4-[3-Fluoro-4-(sulfamoylamino)phenoxy]phenyl]-2-(phenoxymethyl)-1H-imidazole;hydrochloride
IRC-083927 is novel and potent microtubule inhibitor with potential anticancer activity. IRC-083927 inhibits the tubulin polymerization by a binding to the colchicine site. IRC-083927 inhibits in vitro cell growth of human cancer cell lines in the low nanomolar range. More interesting, it remains highly active against cell lines resistant to microtubule-interacting agents (taxanes, Vinca alkaloids, or epothilones). Chronic oral treatment with IRC-083927 (5 mg/kg) inhibits the growth of two human tumor xenografts in nude mice (C33-A, human cervical cancer and MDA-MB-231, human hormone-independent breast cancer). Together, the antitumor effects induced by IRC-083927 on tumor models resistant to tubulin agents support further investigations to fully evaluate its potential for the treatment of advanced cancers, particularly those resistant to current clinically available drugs.
Brand Name:
Vulcanchem
CAS No.:
955082-09-4
VCID:
VC0548474
InChI:
InChI=1S/C22H19FN4O4S.ClH/c23-19-12-18(10-11-20(19)27-32(24,28)29)31-17-8-6-15(7-9-17)21-13-25-22(26-21)14-30-16-4-2-1-3-5-16;/h1-13,27H,14H2,(H,25,26)(H2,24,28,29);1H
SMILES:
C1=CC=C(C=C1)OCC2=NC=C(N2)C3=CC=C(C=C3)OC4=CC(=C(C=C4)NS(=O)(=O)N)F.Cl
Molecular Formula:
C22H20ClFN4O4S
Molecular Weight:
490.9 g/mol
5-[4-[3-Fluoro-4-(sulfamoylamino)phenoxy]phenyl]-2-(phenoxymethyl)-1H-imidazole;hydrochloride
CAS No.: 955082-09-4
Inhibitors
VCID: VC0548474
Molecular Formula: C22H20ClFN4O4S
Molecular Weight: 490.9 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
CAS No. | 955082-09-4 |
---|---|
Product Name | 5-[4-[3-Fluoro-4-(sulfamoylamino)phenoxy]phenyl]-2-(phenoxymethyl)-1H-imidazole;hydrochloride |
Molecular Formula | C22H20ClFN4O4S |
Molecular Weight | 490.9 g/mol |
IUPAC Name | 5-[4-[3-fluoro-4-(sulfamoylamino)phenoxy]phenyl]-2-(phenoxymethyl)-1H-imidazole;hydrochloride |
Standard InChI | InChI=1S/C22H19FN4O4S.ClH/c23-19-12-18(10-11-20(19)27-32(24,28)29)31-17-8-6-15(7-9-17)21-13-25-22(26-21)14-30-16-4-2-1-3-5-16;/h1-13,27H,14H2,(H,25,26)(H2,24,28,29);1H |
Standard InChIKey | WDKXZCKBBNZPLY-UHFFFAOYSA-N |
SMILES | C1=CC=C(C=C1)OCC2=NC=C(N2)C3=CC=C(C=C3)OC4=CC(=C(C=C4)NS(=O)(=O)N)F.Cl |
Canonical SMILES | C1=CC=C(C=C1)OCC2=NC=C(N2)C3=CC=C(C=C3)OC4=CC(=C(C=C4)NS(=O)(=O)N)F.Cl |
Appearance | white solid powder |
Description | IRC-083927 is novel and potent microtubule inhibitor with potential anticancer activity. IRC-083927 inhibits the tubulin polymerization by a binding to the colchicine site. IRC-083927 inhibits in vitro cell growth of human cancer cell lines in the low nanomolar range. More interesting, it remains highly active against cell lines resistant to microtubule-interacting agents (taxanes, Vinca alkaloids, or epothilones). Chronic oral treatment with IRC-083927 (5 mg/kg) inhibits the growth of two human tumor xenografts in nude mice (C33-A, human cervical cancer and MDA-MB-231, human hormone-independent breast cancer). Together, the antitumor effects induced by IRC-083927 on tumor models resistant to tubulin agents support further investigations to fully evaluate its potential for the treatment of advanced cancers, particularly those resistant to current clinically available drugs. |
Purity | >98% (or refer to the Certificate of Analysis) |
Shelf Life | >2 years if stored properly |
Solubility | Soluble in DMSO, not in water |
Storage | Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms | IRC 083927 IRC-083927 IRC083927 N-(2-fluoro-4-(4-(2-(phenoxymethyl)-1H-imidazol-4-yl)phenoxy)phenyl)sulfamide |
Reference | 1: Chan D. Medicinal Chemistry - XXIst International Symposium. IDrugs. 2010 Nov;13(11):749-52. PubMed PMID: 21046517. 2: Liberatore AM, Coulomb H, Pons D, Dutruel O, Kasprzyk PG, Carlson M, Nelson AS, Newman SP, Stengel C, Auvray P, Hesry V, Foll B, Narboux N, Morlais D, Le Moing M, Bernetiere S, Dellile R, Camara J, Ferrandis E, Bigg DC, Prévost GP. IRC-083927 is a new tubulin binder that inhibits growth of human tumor cells resistant to standard tubulin-binding agents. Mol Cancer Ther. 2008 Aug;7(8):2426-34. doi: 10.1158/1535-7163.MCT-08-0208. Erratum in: Mol Cancer Ther. 2009 Jan;8(1):274. PubMed PMID: 18723488. |
PubChem Compound | 23654304 |
Last Modified | Nov 12 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume